Tozasertib

Catalog No.
S548313
CAS No.
639089-54-6
M.F
C23H28N8OS
M. Wt
464.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tozasertib

CAS Number

639089-54-6

Product Name

Tozasertib

IUPAC Name

N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide

Molecular Formula

C23H28N8OS

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C23H28N8OS/c1-15-13-20(29-28-15)25-19-14-21(31-11-9-30(2)10-12-31)27-23(26-19)33-18-7-5-17(6-8-18)24-22(32)16-3-4-16/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,32)(H2,25,26,27,28,29)

InChI Key

GCIKSSRWRFVXBI-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

cyclopropane carboxylic acid(4-(4-(4-methylpiperazin-1-yl)-6-(5-methyl-2H-pyrazol-3-ylamino)pyrimidin-2-ylsulfanyl)phenyl)amide, MK-0457, Tozasertib, VE 465, VE-465, VX-680, VX680

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C

Description

The exact mass of the compound Tozasertib is 464.21068 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 745967. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Cell Proliferation

Aurora kinases play a critical role in various stages of mitosis (cell division), including chromosome condensation, spindle assembly, and cytokinesis (cell separation). Tozasertib acts by inhibiting these kinases, thereby halting cell proliferation. Studies have shown its effectiveness in blocking the growth of various cancer cell lines, including those from breast, lung, and colon cancers [1].

Source

You can find more details on the mechanism of action in this research article: Hajduch, J., et al. (2011). Competitive binding of Aurora A kinase inhibitors with varying chemical structures. Journal of Medicinal Chemistry

Investigation in Combination Therapies

While Tozasertib exhibits anti-cancer properties, its efficacy might be enhanced when combined with other therapeutic strategies. Research is ongoing to explore its potential in combination therapies. For instance, studies have investigated its synergy with chemotherapy drugs and targeted therapies to improve treatment outcomes [2].

Source

Here's an example of a study on combination therapy: Liu, X., et al. (2013). Synergistic effects of Aurora kinase A inhibitor Tozasertib (MK-8669) with cisplatin in esophageal cancer cells. Oncology Letters:

Tozasertib, also known as VX-680 or MK-0457, is a potent inhibitor of the Aurora kinase family, which includes Aurora A, B, and C. These kinases are essential regulators of mitotic processes, including chromosome alignment and segregation during cell division. Tozasertib has garnered attention for its ability to disrupt cytokinesis and induce cell death through necroptosis, a regulated form of necrosis that is mediated by specific signaling pathways involving receptor-interacting protein kinases (RIPKs) .

Tozasertib acts as a competitive inhibitor of Aurora kinases A, B, and C []. It binds to the ATP-binding pocket of these enzymes, preventing them from binding to Adenosine Triphosphate (ATP), the energy source essential for their function in cell division. This inhibition disrupts essential mitotic processes, leading to cell cycle arrest and ultimately cell death in cancer cells.

Tozasertib functions primarily as a type I pan-Aurora kinase inhibitor. It competes with adenosine triphosphate (ATP) for binding at the active site of these kinases, thereby preventing their activation and downstream signaling. The inhibition of Aurora kinases leads to defects in cell division and ultimately results in cell death. In addition to its effects on Aurora kinases, Tozasertib also inhibits RIPK1, with an IC50 value of approximately 0.18 µM, further contributing to its cytotoxic effects .

Tozasertib exhibits significant biological activity beyond its role as an Aurora kinase inhibitor. It has been shown to suppress mast cell activation by inhibiting the release of β-hexosaminidase and histamine in response to allergen stimulation. This inhibition is associated with reduced activation of NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways . Additionally, Tozasertib demonstrates anti-allergic effects in vivo by attenuating passive cutaneous anaphylaxis and active systemic anaphylaxis in murine models .

Tozasertib is primarily investigated for its applications in cancer therapy due to its ability to inhibit tumor cell proliferation through disruption of mitotic processes. It is also being explored for potential therapeutic roles in allergic diseases due to its inhibitory effects on mast cell activation . Furthermore, research indicates that Tozasertib may have applications in treating conditions associated with necroptotic cell death .

Interaction studies reveal that Tozasertib binds not only to Aurora kinases but also to other kinases such as Src, GSK3β, Flt3, JAK2, and BCR-Abl (both wild type and T315I mutant). This broad spectrum of activity suggests that Tozasertib may influence various cellular pathways beyond those directly related to Aurora kinases . The binding dynamics are complex; for instance, Tozasertib can bind different conformations of Aurora kinases depending on the presence of co-factors like TPX2 .

Tozasertib shares structural and functional similarities with several other compounds targeting the Aurora kinase family. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
DanusertibInhibits Aurora A/B/CShows efficacy against imatinib-resistant BCR-Abl
AZD1152Selective for Aurora BDemonstrated antitumor activity in clinical trials
MLN8054Pan-Aurora kinase inhibitorFocused on hematological malignancies
AT9283Dual inhibitor of Aurora kinases and JAK2Investigated for solid tumors

Tozasertib's uniqueness lies in its dual action as both an Aurora kinase inhibitor and a modulator of necroptosis through RIPK1 inhibition, making it a versatile candidate for various therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

464.21067872 g/mol

Monoisotopic Mass

464.21067872 g/mol

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

234335M86K

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
FLT3 (CD135) [HSA:2322] [KO:K05092]

Other CAS

639089-54-6

Metabolism Metabolites

Tozasertib has known human metabolites that include Unii-1S9W4WJ8WL and Unii-wuu5ros9AF.

Wikipedia

Tozasertib

Dates

Modify: 2023-08-15
1: Elkins JM, Santaguida S, Musacchio A, Knapp S. Crystal structure of human aurora B in complex with INCENP and VX-680. J Med Chem. 2012 Sep 13;55(17):7841-8. doi: 10.1021/jm3008954. Epub 2012 Sep 4. PubMed PMID: 22920039; PubMed Central PMCID: PMC3621106.
2: Dewerth A, Wonner T, Lieber J, Ellerkamp V, Warmann SW, Fuchs J, Armeanu-Ebinger S. In vitro evaluation of the Aurora kinase inhibitor VX-680 for Hepatoblastoma. Pediatr Surg Int. 2012 Jun;28(6):579-89. doi: 10.1007/s00383-012-3086-6. Epub 2012 Apr 18. PubMed PMID: 22526548.
3: Salah E, Ugochukwu E, Barr AJ, von Delft F, Knapp S, Elkins JM. Crystal structures of ABL-related gene (ABL2) in complex with imatinib, tozasertib (VX-680), and a type I inhibitor of the triazole carbothioamide class. J Med Chem. 2011 Apr 14;54(7):2359-67. doi: 10.1021/jm101506n. Epub 2011 Mar 18. PubMed PMID: 21417343; PubMed Central PMCID: PMC3075623.
4: Rao B, van Leeuwen IM, Higgins M, Campbel J, Thompson AM, Lane DP, Lain S. Evaluation of an Actinomycin D/VX-680 aurora kinase inhibitor combination in p53-based cyclotherapy. Oncotarget. 2010 Nov;1(7):639-50. PubMed PMID: 21317459; PubMed Central PMCID: PMC3248124.
5: Fei F, Stoddart S, Groffen J, Heisterkamp N. Activity of the Aurora kinase inhibitor VX-680 against Bcr/Abl-positive acute lymphoblastic leukemias. Mol Cancer Ther. 2010 May;9(5):1318-27. doi: 10.1158/1535-7163.MCT-10-0069. Epub 2010 Apr 13. PubMed PMID: 20388735; PubMed Central PMCID: PMC2868097.
6: Cheok CF, Kua N, Kaldis P, Lane DP. Combination of nutlin-3 and VX-680 selectively targets p53 mutant cells with reversible effects on cells expressing wild-type p53. Cell Death Differ. 2010 Sep;17(9):1486-500. doi: 10.1038/cdd.2010.18. Epub 2010 Mar 5. PubMed PMID: 20203688.
7: Donato NJ, Fang D, Sun H, Giannola D, Peterson LF, Talpaz M. Targets and effectors of the cellular response to aurora kinase inhibitor MK-0457 (VX-680) in imatinib sensitive and resistant chronic myelogenous leukemia. Biochem Pharmacol. 2010 Mar 1;79(5):688-97. doi: 10.1016/j.bcp.2009.10.009. Epub 2009 Oct 27. PubMed PMID: 19874801.
8: Bebbington D, Binch H, Charrier JD, Everitt S, Fraysse D, Golec J, Kay D, Knegtel R, Mak C, Mazzei F, Miller A, Mortimore M, O'Donnell M, Patel S, Pierard F, Pinder J, Pollard J, Ramaya S, Robinson D, Rutherford A, Studley J, Westcott J. The discovery of the potent aurora inhibitor MK-0457 (VX-680). Bioorg Med Chem Lett. 2009 Jul 1;19(13):3586-92. doi: 10.1016/j.bmcl.2009.04.136. Epub 2009 May 3. PubMed PMID: 19447622.
9: Fiskus W, Wang Y, Joshi R, Rao R, Yang Y, Chen J, Kolhe R, Balusu R, Eaton K, Lee P, Ustun C, Jillella A, Buser CA, Peiper S, Bhalla K. Cotreatment with vorinostat enhances activity of MK-0457 (VX-680) against acute and chronic myelogenous leukemia cells. Clin Cancer Res. 2008 Oct 1;14(19):6106-15. doi: 10.1158/1078-0432.CCR-08-0721. PubMed PMID: 18829489; PubMed Central PMCID: PMC2665710.
10: Zhao B, Smallwood A, Yang J, Koretke K, Nurse K, Calamari A, Kirkpatrick RB, Lai Z. Modulation of kinase-inhibitor interactions by auxiliary protein binding: crystallography studies on Aurora A interactions with VX-680 and with TPX2. Protein Sci. 2008 Oct;17(10):1791-7. doi: 10.1110/ps.036590.108. Epub 2008 Jul 28. PubMed PMID: 18662907; PubMed Central PMCID: PMC2548374.
11: Arlot-Bonnemains Y, Baldini E, Martin B, Delcros JG, Toller M, Curcio F, Ambesi-Impiombato FS, D'Armiento M, Ulisse S. Effects of the Aurora kinase inhibitor VX-680 on anaplastic thyroid cancer-derived cell lines. Endocr Relat Cancer. 2008 Jun;15(2):559-68. doi: 10.1677/ERC-08-0021. Epub 2008 Apr 22. PubMed PMID: 18430894.
12: Huang XF, Luo SK, Xu J, Li J, Xu DR, Wang LH, Yan M, Wang XR, Wan XB, Zheng FM, Zeng YX, Liu Q. Aurora kinase inhibitory VX-680 increases Bax/Bcl-2 ratio and induces apoptosis in Aurora-A-high acute myeloid leukemia. Blood. 2008 Mar 1;111(5):2854-65. Epub 2007 Dec 26. PubMed PMID: 18160664.
13: Tyler RK, Shpiro N, Marquez R, Eyers PA. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells. Cell Cycle. 2007 Nov 15;6(22):2846-54. Epub 2007 Aug 27. PubMed PMID: 18032922.
14: Cheetham GM, Charlton PA, Golec JM, Pollard JR. Structural basis for potent inhibition of the Aurora kinases and a T315I multi-drug resistant mutant form of Abl kinase by VX-680. Cancer Lett. 2007 Jun 28;251(2):323-9. Epub 2007 Jan 19. PubMed PMID: 17240048.
15: Gizatullin F, Yao Y, Kung V, Harding MW, Loda M, Shapiro GI. The Aurora kinase inhibitor VX-680 induces endoreduplication and apoptosis preferentially in cells with compromised p53-dependent postmitotic checkpoint function. Cancer Res. 2006 Aug 1;66(15):7668-77. PubMed PMID: 16885368.
16: Young MA, Shah NP, Chao LH, Seeliger M, Milanov ZV, Biggs WH 3rd, Treiber DK, Patel HK, Zarrinkar PP, Lockhart DJ, Sawyers CL, Kuriyan J. Structure of the kinase domain of an imatinib-resistant Abl mutant in complex with the Aurora kinase inhibitor VX-680. Cancer Res. 2006 Jan 15;66(2):1007-14. PubMed PMID: 16424036.
17: Harrington EA, Bebbington D, Moore J, Rasmussen RK, Ajose-Adeogun AO, Nakayama T, Graham JA, Demur C, Hercend T, Diu-Hercend A, Su M, Golec JM, Miller KM. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nat Med. 2004 Mar;10(3):262-7. Epub 2004 Feb 22. Erratum in: Nat Med. 2007 Apr;13(4):511. PubMed PMID: 14981513.

Explore Compound Types